![molecular formula C15H10INO B1293263 2-(2-Cyanophenyl)-2'-iodoacetophenone CAS No. 898784-29-7](/img/structure/B1293263.png)
2-(2-Cyanophenyl)-2'-iodoacetophenone
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Overview
Description
The compound "2-(2-Cyanophenyl)-2'-iodoacetophenone" is a multifunctional molecule that contains a cyano group and an iodoacetophenone moiety. This structure suggests potential reactivity for both electrophilic aromatic substitution due to the iodo group and nucleophilic addition or substitution reactions at the cyano carbon.
Synthesis Analysis
The synthesis of related cyanoacetophenone derivatives has been explored in various contexts. For instance, an improved synthesis of cyanoacetophenone is described, which involves reactions with dimethylformamide-dimethylacetal and diphenylformamidine, leading to various substituted products . Additionally, the synthesis of isatin and iodoisatin from 2'-aminoacetophenone demonstrates the reactivity of the acetophenone moiety under oxidative conditions, which could be relevant for the synthesis of "2-(2-Cyanophenyl)-2'-iodoacetophenone" .
Molecular Structure Analysis
The molecular structure of "2-(2-Cyanophenyl)-2'-iodoacetophenone" would likely exhibit strong electron-withdrawing effects from the cyano group, influencing the electronic properties of the molecule. The presence of the iodo group could facilitate further chemical transformations, such as coupling reactions or substitutions, due to its labile nature.
Chemical Reactions Analysis
The reactivity of similar cyanoacetophenone compounds has been demonstrated in various chemical reactions. For example, cyanoacetophenone derivatives have been used as synthons for the formation of pyrazoles, indicating the potential for cyclization and heterocycle formation . The reaction of ω-cyanoacetophenone with secondary amines has been shown to yield aminopyridine derivatives, suggesting that "2-(2-Cyanophenyl)-2'-iodoacetophenone" could also participate in similar transformations .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "2-(2-Cyanophenyl)-2'-iodoacetophenone" are not detailed in the provided papers, we can infer from related compounds that it would exhibit properties typical of aromatic ketones with electron-withdrawing substituents. These might include moderate to high melting points, stability under standard conditions, and solubility in organic solvents. The cyano group would contribute to the molecule's polarity and could affect its boiling point and reactivity profile.
properties
IUPAC Name |
2-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-8-4-3-7-13(14)15(18)9-11-5-1-2-6-12(11)10-17/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHQVUGBMHXYSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642322 |
Source
|
Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanophenyl)-2'-iodoacetophenone | |
CAS RN |
898784-29-7 |
Source
|
Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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